1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-ethoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2034320-58-4) is a synthetic compound that integrates a piperidine core with a sulfonyl and triazole moiety. This structural combination suggests potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀N₄O₃S |
Molecular Weight | 336.4 g/mol |
CAS Number | 2034320-58-4 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives of the triazole and sulfonamide classes have demonstrated significant antibacterial activity against various strains of bacteria. In one study, compounds with a triazole ring exhibited superior inhibition against Staphylococcus aureus strains compared to standard antibiotics like dicloxacillin .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (MSSA) | 1.56 μg/mL |
1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (MRSA) | 1.56 μg/mL |
1-((4-fluorophenyl)sulfonyl)-triazole | S. aureus (VRSA) | 3.12 μg/mL |
These findings suggest that the sulfonyl and triazole functionalities contribute significantly to the antibacterial potency of the compound.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy, particularly concerning acetylcholinesterase (AChE) and urease. A study evaluating similar piperidine derivatives showed promising results in inhibiting AChE, which is crucial for treating conditions like Alzheimer's disease .
Table 2: Enzyme Inhibition Data
Compound | Enzyme | IC₅₀ (µM) |
---|---|---|
Sulfonamide derivative | Acetylcholinesterase | 2.14±0.003 |
Urease inhibitor | Urease | 6.28±0.003 |
The IC₅₀ values indicate that these compounds could serve as effective leads for developing new therapeutic agents targeting these enzymes.
Case Studies and Research Findings
In a comprehensive study involving various synthesized derivatives of triazoles and piperidines, researchers found that modifications to the sulfonamide group significantly affected biological activity. Compounds with electron-donating groups on the aromatic ring exhibited enhanced activity against E. coli and Pseudomonas aeruginosa, indicating structure-activity relationships that could be exploited for drug development .
Another investigation focused on the synthesis of novel piperidine derivatives showed that introducing a sulfonamide group increased the overall bioactivity, particularly in terms of antibacterial and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-2-22-14-3-5-15(6-4-14)23(20,21)18-11-7-13(8-12-18)19-16-9-10-17-19/h3-6,9-10,13H,2,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMGCKOAJWEDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.